Methyltetrazine-amino-PEG6-CH2CH2COOH

Description

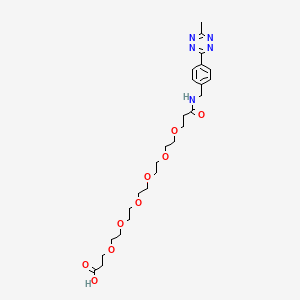

Methyltetrazine-amino-PEG6-CH2CH2COOH is a multifunctional PEGylated reagent designed for bioconjugation and click chemistry applications. Its structure comprises three key components:

- Methyltetrazine: A bioorthogonal reactive group that undergoes rapid inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO) derivatives under mild, catalyst-free conditions .

- PEG6 Spacer: A hexaethylene glycol chain that enhances water solubility, reduces steric hindrance, and improves biocompatibility compared to longer PEG chains (e.g., PEG12) .

- Carboxylic Acid Terminus: Enables conjugation to amine-containing molecules via activators like EDC or HATU, forming stable amide bonds .

This compound is widely used in drug delivery, antibody-drug conjugates (ADCs), and biomaterial engineering due to its balanced reactivity, solubility, and stability.

Properties

Molecular Formula |

C26H39N5O9 |

|---|---|

Molecular Weight |

565.6 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C26H39N5O9/c1-21-28-30-26(31-29-21)23-4-2-22(3-5-23)20-27-24(32)6-8-35-10-12-37-14-16-39-18-19-40-17-15-38-13-11-36-9-7-25(33)34/h2-5H,6-20H2,1H3,(H,27,32)(H,33,34) |

InChI Key |

WJDFPKLRIPVRMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-amino-PEG6-CH2CH2COOH can be synthesized through a series of chemical reactions involving the coupling of methyltetrazine with PEG derivatives. The methyltetrazine group is typically introduced via a reaction with an appropriate precursor, followed by the attachment of the PEG chain and the carboxylic acid group. The reaction conditions often involve the use of activators and catalysts to facilitate the coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product to achieve high purity levels, typically greater than 97%. The compound is then stored at low temperatures to maintain its stability and reactivity.

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amino-PEG6-CH2CH2COOH undergoes various types of chemical reactions, including:

Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters.

Substitution Reactions: The carboxylic acid group can react with amino groups in the presence of activators.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Activators: Such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for facilitating coupling reactions.

Catalysts: Copper catalysts are often used in click chemistry reactions.

Major Products Formed

Scientific Research Applications

Methyltetrazine-amino-PEG6-CH2CH2COOH has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyltetrazine-amino-PEG6-CH2CH2COOH involves the formation of covalent bonds with target molecules through click chemistry reactions. The methyltetrazine group reacts with carboxylic acids and activated esters, forming stable bioconjugates.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights critical distinctions between Methyltetrazine-amino-PEG6-CH2CH2COOH and analogous PEGylated reagents:

Reaction Kinetics and Efficiency

- Methyltetrazine vs. Azide : Methyltetrazine-TCO reactions proceed faster (rate constant $ k2 \approx 10^3 \, \text{M}^{-1}\text{s}^{-1} $) than azide-alkyne cycloadditions ($ k2 \approx 1 \, \text{M}^{-1}\text{s}^{-1} $), eliminating the need for cytotoxic copper catalysts .

- PEG Length Impact: Shorter PEG chains (PEG6 vs.

Orthogonal Conjugation Capabilities

This compound supports dual functionalization:

TCO Click Chemistry: For bioorthogonal labeling of proteins or nanoparticles.

Carboxylic Acid Activation : For amine coupling to drugs or targeting moieties. This dual reactivity is absent in simpler derivatives like m-PEG6-CH2COOH or Azido-PEG7-alcohol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.